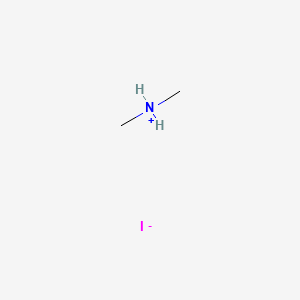

Dimethylazanium;iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

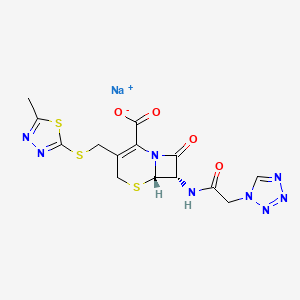

Dimethylazanium;iodide is a useful research compound. Its molecular formula is C2H8IN and its molecular weight is 173.00 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dimethylazanium;iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylazanium;iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Crystal Growth

- Mercuric Iodide Crystal Growth from Dimethylsulfoxide-Based Solvents: Carlston, Schieber, and Schnepple (1976) found dimethylsulfoxide to be an effective solvent for growing large mercuric iodide crystals. This study discusses solvent properties, crystal growth and characterization, and their use in nuclear detectors, indicating the potential of dimethylazanium iodide in materials science and nuclear technology (Carlston, Schieber & Schnepple, 1976).

Application in Chemical Analysis

- Salt-Assisted Liquid–Liquid Microextraction for Iodine Determination: Gupta et al. (2011) utilized 2-Iodosobenzoate and N,N-dimethylaniline for the selective conversion of iodide to 4-iodo-N,N-dimethylaniline. This process, known as salt-assisted liquid–liquid microextraction (SALLME), is used for analyzing iodine in table salt, showcasing an analytical chemistry application of dimethylazanium iodide (Gupta et al., 2011).

Application in Radiation Detection

- Gamma Radiolysis of Hydrocarbons: Castello, Grandi, and Munari (1974) explored the gamma radiolysis of 2,3-dimethylbutane, where iodine acted as a free radical scavenger. The study's insights into the formation of alkyl iodides and radiation effects on hydrocarbons highlight another potential application area for dimethylazanium iodide (Castello, Grandi & Munari, 1974).

Application in Medical Imaging

- Optical and Structural Properties of PbI2 Thin Films: Condeles, Ando, and Mulato (2008) fabricated lead iodide thin films using spray pyrolysis with solvents including N,N-dimethylformamide. Investigating their optical and structural properties, this research has implications for developing thick films for use in medical imaging, suggesting a link to dimethylazanium iodide's potential in this field (Condeles, Ando & Mulato, 2008).

Application in Organic Chemistry

- Synthesis of Trifluoromethyl-Substituted Azaheterocycles: Mityuk and Ryabukhin (2020) present the application of dimethylazanium salts in synthesizing trifluoromethyl-substituted azaheterocycles. This showcases its utility in organic synthesis, particularly in the creation of complex organic compounds (Mityuk & Ryabukhin, 2020).

Application in Polymeric Materials

- Controlled Radical Polymerization of Vinylidene Fluoride: Asandei (2016) summarizes research on photochemical methods for polymerization of fluorinated monomers like vinylidene fluoride, highlighting the role of dimethylazanium iodide in this process. This research has significant implications for the development of polymeric materials (Asandei, 2016).

properties

IUPAC Name |

dimethylazanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.HI/c1-3-2;/h3H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXLWMIFDJCGBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylazanium;iodide | |

CAS RN |

51066-74-1 |

Source

|

| Record name | Methanamine, N-methyl-, hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51066-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[Methylenebis(P-phenyleneoxy)]dipropan-2-OL](/img/structure/B7824076.png)

![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B7824156.png)